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Compound of Interest

(5-fluoro-1H-indazol-4-yl)boronic
Compound Name:

acid
CAS No.: 1808997-66-1
Cat. No.: B6162649
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Core Identity & Synthetic Utility

Executive Summary

4-borono-5-fluoro-1H-indazole is a high-value heterocyclic intermediate used primarily in the
discovery of kinase inhibitors and modulating agents for G-protein coupled receptors (GPCRS).
Its structure combines the privileged indazole pharmacophore with a fluorine atom at the C5
position (metabolic blockade) and a boronic acid moiety at the C4 position (synthetic handle).

This guide addresses the critical challenge of working with this molecule: C4-position steric
crowding and electronic instability. Due to the proximity of the C5-fluorine and the N-H
tautomerism, this molecule is prone to protodeboronation. Consequently, it is most frequently
handled and synthesized as its pinacol ester equivalent.

Structural Analysis & Tautomerism

The reactivity of this molecule is dictated by two factors: the indazole tautomerism and the
fluoro-borono ortho-interaction.
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Tautomeric Equilibrium

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms.[1] For 4-borono-5-
fluoro-1H-indazole, the 1H-tautomer (benzenoid form) is thermodynamically favored over the
2H-tautomer (quinonoid form) by approximately 2—4 kcal/mol in the gas phase.

e 1H-Indazole (Preferred): Aromatic stability is maximized in the benzene ring.

o 2H-Indazole: Disruption of the benzene ring aromaticity makes this less stable, though N-
alkylation can lock this form.

Electronic Push-Pull

The C5-Fluorine atom exerts a strong inductive electron-withdrawing effect (-1), which acidifies
the adjacent C4-Boron center. This increases the Lewis acidity of the boron, making it highly
reactive in transmetallation (good for Suzuki coupling) but also susceptible to hydrolytic
cleavage (protodeboronation).

___________________________________________________________________________________________
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Figure 1: Structural connectivity and electronic influence between the C5-Fluoro and C4-
Borono motifs.

Synthetic Architecture

Direct borylation of the C4 position is difficult due to the directing effects of the nitrogen atoms,
which favor electrophilic substitution at C3 or lithiation at C3/C7. Therefore, the most reliable
route is Miyaura Borylation of a 4-bromo precursor.
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Retrosynthetic Logic

o Target: 4-borono-5-fluoro-1H-indazole.
e Precursor: 4-bromo-5-fluoro-1H-indazole.

o Starting Material: 1-bromo-2-fluoro-3-methyl-4-nitrobenzene (or similar nitro-aldehyde
derivatives).

Protocol: Pd-Catalyzed Miyaura Borylation

This protocol describes the conversion of 4-bromo-5-fluoro-1H-indazole to its boronate ester.
The ester is preferred for isolation due to the instability of the free acid.

Reagents:

Substrate: 4-bromo-5-fluoro-1H-indazole (1.0 equiv)
e Boron Source: Bis(pinacolato)diboron (

) (1.2 equiv)
o Catalyst:

(0.05 equiv)

o Base: Potassium Acetate (KOACc) (3.0 equiv) — Critical: Use weak base to prevent
hydrolysis.

e Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Workflow:
 Inertion: Charge a reaction vessel with the bromo-indazole,

, and KOAc. Purge with Argon/Nitrogen for 15 minutes.

o Catalyst Addition: Add the Pd catalyst rapidly against a counter-flow of inert gas.

e Solvation: Add degassed 1,4-dioxane.
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e Heating: Heat to 90°C for 4-12 hours. Monitor by LC-MS.
o Note: Do not exceed 100°C to minimize thermal decomposition.
o Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

« Purification: Flash chromatography (Hexane/EtOAc). Avoid silica gel with high acidity, which

can hydrolyze the ester.
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Figure 2: Miyaura Borylation workflow converting the bromide precursor to the boronate ester.

Reactivity Profile: Suzuki-Miyaura Coupling

The primary utility of 4-borono-5-fluoro-1H-indazole is as a nucleophile in Suzuki couplings to
form biaryl systems (e.g., connecting the indazole to a pyridine or pyrimidine ring in kinase
inhibitors).

The "Orthogonal Protection" Strategy

Because the N1-proton is acidic (
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), it can interfere with coupling by deprotonating and binding to the Palladium catalyst.

 Recommendation: Protect N1 (e.g., with THP, SEM, or Boc) before attempting difficult
couplings.

e Unprotected Coupling: Possible using aqueous bases (

) and polar solvents (DMF/Water), but yields are often lower due to catalyst poisoning.

Protodeboronation Risk

The 5-fluoro group withdraws electron density, making the C4-B bond more polarized. Under
strongly basic, agueous conditions (common in Suzuki coupling), the boronic acid can undergo
protodeboronation, replacing the

with

e Mitigation: Use anhydrous conditions with mild bases (

or

) if protodeboronation is observed.

Data Summary & Physical Properties[2]
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Property Value | Description Note

Usually handled as Pinacol

Ester (
Molecular Formula (Free Acid)
)
Molecular Weight 179.94 g/mol (Acid) 262.09 g/mol (Pinacol Ester)
) Acidic N-H requires base for
pKa (N-H) ~13.8 (Predicted) )
alkylation.[2]
pKa (N-H+) ~1.2 (Predicted) Protonation occurs at N2.
- Poor solubility in non-polar
Solubility DMSO, DMF, Methanol
solvents (DCM, Hexane).
N ) ] - Store at -20°C under inert
Stability Hygroscopic; Acid Sensitive

atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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